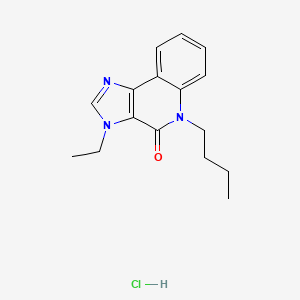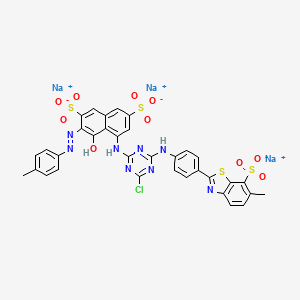
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine, also known by its chemical formula C14H7F3NO2, is a heterocyclic compound. It features a benzoxazine ring with a trifluoromethyl group and a ketone functionality. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine. One common method involves cyclization of an appropriate precursor, such as a 2-(4-trifluoromethylphenyl)phenol, with a suitable reagent under specific conditions. The reaction typically occurs in the presence of acid catalysts.
Industrial Production: While industrial-scale production methods may vary, researchers often employ efficient and scalable processes. These methods ensure high yields and purity. specific details regarding large-scale production remain proprietary.
Analyse Chemischer Reaktionen
Reactivity: 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may yield derivatives with altered properties.
Substitution: Nucleophilic substitution reactions can modify the trifluoromethyl group or other substituents.
Ring Opening: The benzoxazine ring can open under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles like amines or alkoxides.
Ring Opening: Acidic or basic conditions.
Major Products: The specific products depend on the reaction conditions and the substituents present. Common products include derivatives with modified functional groups or open-ring structures.
Wissenschaftliche Forschungsanwendungen
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine finds applications in various fields:
Chemistry: As a building block for designing novel materials.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring potential pharmaceutical properties.
Industry: Developing specialty chemicals or polymers.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
103952-75-6 |
|---|---|
Molekularformel |
C15H10F3NO2 |
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)10-7-5-9(6-8-10)14-19-13(20)11-3-1-2-4-12(11)21-14/h1-8,14H,(H,19,20) |
InChI-Schlüssel |
PXRZMXYWGNJDSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)

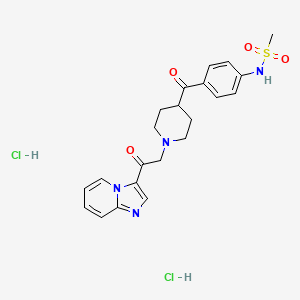

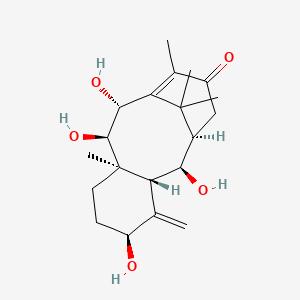
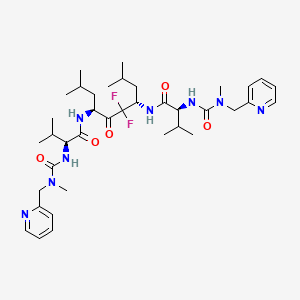
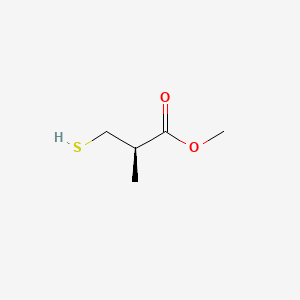

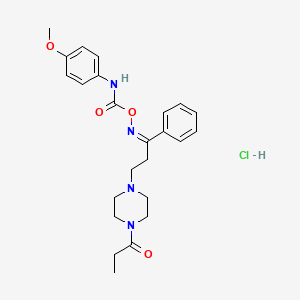
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)


